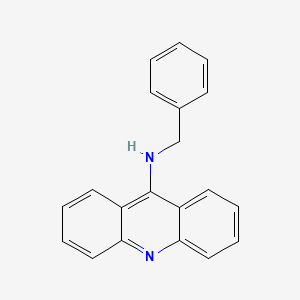

9-Acridinamine, N-(phenylmethyl)-

Beschreibung

Historical Context of Acridine (B1665455) Research in Organic and Materials Chemistry

The history of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from the high-boiling fraction of coal tar. ptfarm.plwikipedia.org The name "acridine" was derived from the Latin word "acris," meaning sharp or pungent, a nod to its irritating odor and its effect on the skin and mucous membranes. e-bookshelf.de Initially, research into acridines was driven by their properties as dyes, but their applications soon expanded. wikipedia.org

A pivotal moment in acridine research occurred in 1917 with the discovery of its antimicrobial properties by Ehrlich and Benda. ptfarm.pl This led to the development of acridine-based therapeutic agents. During World War II, the scarcity of quinine spurred the creation of the acridine-based antimalarial drug mepacrine. ptfarm.plnih.gov Although the advent of sulfonamides and penicillin later superseded acridine-based therapies, the rise of drug-resistant bacterial infections has renewed interest in these compounds. ptfarm.pl Over the years, synthetic methods, such as the Bernthsen acridine synthesis which involves condensing diphenylamine with carboxylic acids, have been developed to create acridine and its derivatives. ptfarm.plwikipedia.org

Significance of the 9-Substituted Acridine Scaffold in Chemical Science

The acridine molecule is a nitrogen heterocycle structurally related to anthracene, with one of the central CH groups replaced by a nitrogen atom. wikipedia.orgslideshare.net This structure is planar and aromatic. wikipedia.orgslideshare.net The position at carbon 9 is particularly significant as it is highly reactive due to electron deficiency, making it a prime site for substitution. researchgate.net This reactivity has allowed chemists to develop a vast library of 9-substituted acridine derivatives with a wide range of biological activities.

The planar nature of the acridine ring system is crucial to one of its most studied properties: its ability to intercalate between the base pairs of DNA. researchgate.netnih.gov This interaction can interfere with essential cellular processes like DNA replication and transcription, leading to cytotoxic effects. nih.gov Consequently, many 9-substituted acridines have been investigated as potential anticancer agents. nih.govresearchgate.net These compounds often function by inhibiting topoisomerase enzymes, which are vital for managing DNA topology. researchgate.netnih.gov Beyond their anticancer potential, 9-substituted acridines have demonstrated a broad spectrum of biological activities, including antibacterial, antimalarial, and antiviral properties. nih.govgoogle.comacs.org

| Biological Activity | Mechanism/Target | Example Compound Class |

|---|---|---|

| Anticancer | DNA Intercalation, Topoisomerase II Inhibition | 9-Anilinoacridines, 9-Aminoacridine-4-carboxamides |

| Antimalarial | Inhibition of Parasite DNA Transcription | Quinacrine, 9-Anilinoacridines |

| Antibacterial | Cationic ionization and planar surface area enabling action | 9-Aminoacridine (B1665356) (9-AA) |

| Antiviral | Inhibition of viral enzymes (e.g., SARS-CoV-2 PLpro) | Pyronaridine, Quinacrine analogues |

| P-glycoprotein Inhibition | Modulation of multidrug resistance | Polyamine-aniline Acridines |

Overview of N-(phenylmethyl)-9-acridinamine within the Acridine Compound Class

N-(phenylmethyl)-9-acridinamine is a derivative of 9-aminoacridine where a benzyl (B1604629) group (phenylmethyl group) is attached to the amino group at the 9-position. As a member of the 9-substituted acridine family, it possesses the characteristic planar, tricyclic aromatic core. The addition of the benzyl group introduces further steric and electronic properties that can influence its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | N-benzylacridin-9-amine |

| Molecular Formula | C20H16N2 |

| Monoisotopic Mass | 284.13135 Da |

| Predicted XlogP | 5.0 |

The standard synthesis route for this and similar compounds involves the nucleophilic substitution of 9-chloroacridine (B74977) with the corresponding amine, in this case, benzylamine (B48309). researchgate.netcore.ac.uk The starting material, 9-chloroacridine, is typically prepared by the chlorination of N-phenyl anthranilic acid using phosphorus oxychloride. researchgate.net

Scope of Academic and Fundamental Research on N-(phenylmethyl)-9-acridinamine and Related Derivatives

Academic and fundamental research on 9-Acridinamine, N-(phenylmethyl)- and its analogues focuses primarily on their potential biological activities, driven by the known properties of the 9-aminoacridine scaffold. Investigations span several areas of medicinal chemistry.

Researchers have synthesized and evaluated numerous derivatives to establish structure-activity relationships (SAR). nih.govacs.org For instance, studies on N-(9-acridinyl) amino acid derivatives have been conducted to assess their activity against parasites like Toxoplasma gondii. mdpi.com Other research has explored the potential of 9-anilinoacridine-polyamine derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. researchgate.net The core idea is that the acridine moiety acts as a DNA-intercalating or enzyme-inhibiting "warhead," while the substituent at the 9-position can be modified to fine-tune properties such as solubility, cell permeability, and target selectivity. nih.govgoogle.com The antiviral potential of the 9-aminoacridine scaffold has also been a subject of study, with research identifying novel analogues with potent in vitro activity against SARS-CoV-2. acs.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

80129-86-8 |

|---|---|

Molekularformel |

C20H16N2 |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

N-benzylacridin-9-amine |

InChI |

InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h1-13H,14H2,(H,21,22) |

InChI-Schlüssel |

BCTFNTVNBAELQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Löslichkeit |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of N Phenylmethyl 9 Acridinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy stands as a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Investigations for Chemical Shift Assignments

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the chemical shifts of the hydrogen and carbon atoms in N-(phenylmethyl)-9-acridinamine, respectively. The chemical shift values are indicative of the electronic environment surrounding each nucleus.

In the ¹H NMR spectrum, the aromatic protons of the acridine (B1665455) and phenyl rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents. The benzylic protons of the phenylmethyl group would appear as a characteristic singlet or a doublet, depending on coupling with the amine proton, typically in the range of 4.0-5.0 ppm. The amine proton itself would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with the aromatic carbons appearing in the range of 110-150 ppm. The carbon atom at position 9 of the acridine ring, being directly attached to the nitrogen atom, would be expected to have a distinct chemical shift. The benzylic carbon of the phenylmethyl group would resonate in the aliphatic region, typically around 40-50 ppm.

A representative, though not specific to this exact molecule, set of NMR data for a related N-benzyl substituted aniline (B41778) derivative shows ¹H NMR signals for aromatic protons in the range of 6.6-7.3 ppm, a benzylic CH₂ signal around 4.3 ppm, and an NH signal around 4.1 ppm. The ¹³C NMR spectrum for this related compound displays aromatic carbon signals between 112 and 157 ppm, and a benzylic carbon signal around 43 ppm. rsc.org

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Acridine & Phenyl) | 7.0 - 8.5 |

| Benzylic (CH₂) | 4.0 - 5.0 |

| Amine (NH) | Variable (often broad) |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Acridine & Phenyl) | 110 - 150 |

| Benzylic (CH₂) | 40 - 50 |

Two-Dimensional NMR Techniques (COSY, TOCSY, NOESY, ROESY, HMBC, HMQC) for Connectivities and Conformation

To establish the precise connectivity and spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is employed. princeton.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation techniques that reveal proton-proton coupling networks within the molecule. princeton.eduslideshare.net COSY identifies protons that are coupled to each other, typically over two or three bonds, helping to trace out the spin systems within the acridine and phenyl rings. TOCSY extends this correlation, showing couplings throughout an entire spin system, which is particularly useful for identifying all protons within a given aromatic ring. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the through-space proximity of protons. princeton.eduslideshare.net These experiments detect correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This information is invaluable for establishing the conformation of the phenylmethyl group relative to the acridine core. For instance, NOE cross-peaks between the benzylic protons and specific protons on the acridine ring would provide direct evidence for their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded proton and carbon atoms. princeton.eduyoutube.com This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). princeton.eduyoutube.com This is a powerful tool for piecing together the molecular skeleton. For example, an HMBC correlation between the benzylic protons and the C9 carbon of the acridine ring would definitively confirm the point of attachment of the phenylmethyl group.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of N-(phenylmethyl)-9-acridinamine and for gaining insights into its structural features through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn allows for the determination of its elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum upon ionization provides a molecular fingerprint. Common fragmentation pathways for this type of molecule might include the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and an acridinamine radical cation. Other characteristic fragment ions could arise from the sequential loss of small molecules or radicals from the acridine ring system. The analysis of these fragmentation patterns can help to confirm the proposed structure. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of N-(phenylmethyl)-9-acridinamine would be expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (often a single, sharp band) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (benzylic) | 2850 - 3000 |

| C=C and C=N Stretch (aromatic rings) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

The presence of a sharp absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the benzylic methylene (B1212753) group would be observed just below 3000 cm⁻¹. The complex pattern of absorptions in the 1450-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic acridine and phenyl rings. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of N-(phenylmethyl)-9-acridinamine. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₂₀H₁₆N₂). A close agreement between the experimental and calculated values provides strong evidence for the empirical formula and, in conjunction with molecular weight determination from mass spectrometry, confirms the molecular formula.

| Element | Theoretical Percentage |

| Carbon (C) | 85.68% |

| Hydrogen (H) | 5.75% |

| Nitrogen (N) | 9.99% |

Theoretical and Computational Chemistry Investigations of N Phenylmethyl 9 Acridinamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-(phenylmethyl)-9-acridinamine at the atomic level. These methods allow for the precise determination of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Optimized Structures and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study acridine (B1665455) and its derivatives, providing accurate predictions of their molecular geometries. nih.govcapes.gov.br DFT calculations, using functionals like B3LYP with a 6-31G* basis set, have shown good agreement with experimental data for the structural parameters of the acridine core. nih.gov

For N-substituted acridin-9-amines, DFT is employed to gain a deeper understanding of their tautomerization capabilities and to determine thermodynamic characteristics such as relative energies, molecular geometry, and atomic charges. researchgate.net The optimization of the molecular geometry using DFT allows for the identification of the most stable arrangement of atoms in space, which corresponds to the minimum energy conformation. This information is crucial for understanding the molecule's reactivity and its interaction with other molecules.

Table 1: Representative Optimized Geometrical Parameters for Acridine Core (B3LYP/6-31G)*

| Parameter | Bond Length (Å) / Angle (°) |

| C-N (ring) | 1.365 |

| C-C (central ring) | 1.428 |

| C-C (outer ring) | 1.405 |

| C-N-C angle | 118.5 |

| C-C-C angle (central) | 120.5 |

| C-C-C angle (outer) | 119.8 |

Note: This data is representative for the acridine core and can be influenced by the substituent at position 9.

Analysis of Tautomerism and Isomerism in N-(phenylmethyl)-9-acridinamine Systems

Tautomerism is a key feature of 9-aminoacridine (B1665356) derivatives and significantly influences their chemical and biological properties. researchgate.net These compounds can exist in two primary tautomeric forms: the amino form and the imino form. researchgate.netnih.gov The equilibrium between these forms is affected by the nature of the substituent at the exocyclic nitrogen atom and the surrounding environment (e.g., solvent polarity). researchgate.netnih.gov

Computational studies, often employing DFT and ab initio methods, are crucial for predicting the relative stability of these tautomers. researchgate.netresearchgate.net For N-substituted acridin-9-amines, theoretical calculations help in understanding how substitution at the exocyclic nitrogen impacts the tautomeric equilibrium. researchgate.net For instance, electronegative substituents tend to favor the imino tautomer. researchgate.net The relative energies of the tautomers can be calculated to predict their populations in different environments. researchgate.net This analysis is vital as the different tautomers can exhibit distinct biological activities and binding properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of N-(phenylmethyl)-9-acridinamine, revealing its conformational flexibility and how it interacts with its environment over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's potential energy surface.

MD simulations are particularly useful for studying the conformational landscape of the phenylmethyl group relative to the acridine scaffold. The rotation around the C9-N and N-CH2 bonds can lead to various conformers with different energies and solvent exposures. By simulating the molecule in a solvent box (e.g., water), one can observe the preferred conformations and the dynamics of the interactions with solvent molecules. This information is critical for understanding how the molecule behaves in a biological medium. Furthermore, MD simulations are instrumental in studying the stability of complexes formed between N-(phenylmethyl)-9-acridinamine and biological macromolecules like DNA or proteins. nih.govnih.gov By analyzing the trajectory of the simulation, one can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.govnih.gov

Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including their UV-Vis absorption and fluorescence spectra. researchgate.netnii.ac.jpnih.gov These predictions are valuable for interpreting experimental spectra and for designing new molecules with desired optical properties. researchgate.netnih.gov

The prediction of UV-Vis spectra involves calculating the excitation energies and oscillator strengths of electronic transitions. nii.ac.jp TD-DFT calculations can reproduce the main features of the experimental absorption spectra of acridine derivatives. researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results. researchgate.netrsc.org For instance, methods like TD-DFT have been used to correlate the calculated energies of adiabatic absorption and emission transitions with experimental data for acridine derivatives, helping to explain phenomena like diexponential fluorescence decay. researchgate.net The solvent environment can also be included in these calculations using continuum solvent models to provide more realistic predictions. researchgate.net

Table 2: Predicted Spectroscopic Data for a Generic 9-Aminoacridine Derivative

| Property | Predicted Value |

| λmax (absorption, nm) | ~400-450 |

| Oscillator Strength (f) | > 0.1 |

| λmax (fluorescence, nm) | ~450-550 |

| Stokes Shift (cm⁻¹) | ~2000-4000 |

Note: These values are illustrative and can vary significantly depending on the specific substituents and the computational method used.

In Silico Approaches to Understand Molecular Recognition and Binding Modes

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating how N-(phenylmethyl)-9-acridinamine recognizes and binds to biological targets. jscimedcentral.comrecentscientific.comnih.gov These approaches are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. jscimedcentral.comsemanticscholar.org For acridine derivatives, which are known to intercalate into DNA and inhibit enzymes like topoisomerases, docking studies can reveal the specific binding site and the key interactions involved. jscimedcentral.comnih.gov The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of different compounds. jscimedcentral.comrecentscientific.com

Following docking, molecular dynamics simulations can be used to refine the binding pose and to assess the stability of the ligand-receptor complex over time. nih.govnih.gov These simulations provide a more dynamic and realistic view of the binding process, taking into account the flexibility of both the ligand and the receptor. nih.gov Analysis of the MD trajectory can reveal important details about the binding mode, such as the persistence of hydrogen bonds and the role of water molecules in mediating interactions. nih.govnih.gov These insights are invaluable for understanding the mechanism of action and for the rational design of more potent and selective derivatives. nih.govnih.gov

Molecular and Supramolecular Interaction Mechanisms of N Phenylmethyl 9 Acridinamine

Interaction with Nucleic Acids at the Molecular Level

The planar tricyclic structure of acridine (B1665455) derivatives is a key feature that facilitates their interaction with nucleic acids, primarily through intercalation. This process involves the insertion of the flat aromatic rings between the base pairs of the DNA double helix.

DNA Intercalation Mechanisms and Binding Site Preferences

N-(phenylmethyl)-9-acridinamine, like other N-substituted acridine-9-amines, is known to intercalate into DNA. Spectroscopic and calorimetric analyses have shown that the binding of these derivatives to calf thymus DNA (CT-DNA) is an enthalpy-driven process. The binding constants for these complexes are significant, indicating a strong interaction. While the general mechanism involves the insertion of the acridine core into the DNA double helix, the specific binding site preferences for the N-(phenylmethyl) derivative are not extensively detailed in the available literature. However, computer-assisted modeling of similar 1-nitro-9-aminoacridine (B1201617) derivatives suggests that functional groups on the acridine ring are positioned suitably for interaction and potential cross-linking when the acridine portion is intercalated. nih.gov The nature of the substituent at the 9-amino position can influence the efficiency of this intercalation.

Modulation of DNA Topoisomerase Activity through Molecular Interaction

Acridine derivatives are well-documented inhibitors of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during replication, transcription, and repair. These compounds can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the topoisomerase and DNA, leading to DNA strand breaks.

While specific studies on the direct modulation of DNA topoisomerase activity by N-(phenylmethyl)-9-acridinamine are limited, research on structurally related compounds provides significant insights. For instance, various 9-aminoacridine (B1665356) derivatives have been shown to inhibit both topoisomerase I and topoisomerase II. nih.gov It is hypothesized that DNA intercalating agents like 9-aminoacridine can restrict the conformational flexibility of DNA, thereby hindering the ability of topoisomerase II to form the "cleavable complex" where the DNA is covalently linked to the enzyme. nih.gov The inhibitory activity is often dependent on the specific substitution pattern on the acridine ring.

Influence on DNA Transcription Processes at a Fundamental Level

The intercalation of N-(phenylmethyl)-9-acridinamine into the DNA template can fundamentally interfere with the process of transcription. By distorting the DNA structure, the intercalated molecule can act as a physical barrier, impeding the progression of RNA polymerase along the DNA strand.

Studies on 9-aminoacridine (9AA) have demonstrated that it can inhibit the transcription of ribosomal RNA (rRNA) precursors. mdpi.com This inhibition is a direct consequence of its ability to intercalate into DNA. Furthermore, some 9-aminoacridine derivatives have been found to interfere with the DNA-binding activity of transcription factors, such as FoxP3, thereby affecting gene regulation. nih.gov The biological activity of certain nitro-substituted 9-aminoacridine derivatives has been linked more to their ability to form covalent bonds with DNA, leading to crosslinking, than to their intercalative properties alone, which also has a strong inhibitory effect on RNA biosynthesis. nih.gov

Mechanistic Studies of Interactions with Specific Proteins and Enzymes

Beyond its direct interactions with nucleic acids, N-(phenylmethyl)-9-acridinamine and its analogs can modulate the activity of key cellular signaling pathways through interactions with specific proteins and enzymes.

Investigation of PI3K/AKT/mTOR Pathway Modulation at the Protein Level

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Research has shown that 9-aminoacridine-based compounds can target and inhibit this crucial pathway.

Studies on 9-aminoacridine (9AA) and its derivatives have revealed that they can selectively downregulate a specific catalytic subunit of the PI3K family. This inhibition of the PI3K/AKT/mTOR pathway is a key mechanism behind the observed cellular effects of these compounds. The PI3K/AKT/mTOR pathway is a highly conserved network, and its inhibition can have profound effects on cell physiology. nih.gov While direct evidence for N-(phenylmethyl)-9-acridinamine is still emerging, the established activity of the 9-aminoacridine scaffold strongly suggests its potential to modulate this pathway. The general mechanism involves the binding of inhibitors to the ATP-binding pocket of these kinases. nih.gov

Effects on Caspase Activation Cascades

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis, or programmed cell death. The activation of a cascade of these enzymes leads to the systematic dismantling of the cell.

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry explores the assembly of molecules into larger, organized structures through non-covalent interactions. The structural features of N-(phenylmethyl)-9-acridinamine, particularly its extended aromatic system and hydrogen bonding capabilities, make it a candidate for engaging in various supramolecular phenomena.

Self-Assembly Behavior in Solution and Solid State

The self-assembly of acridine derivatives is a topic of growing interest, driven by the potential to create novel materials with tailored properties. While specific studies on the self-assembly of N-(phenylmethyl)-9-acridinamine are limited, the behavior of related acridine-containing molecules provides valuable insights. The planar nature of the acridine core strongly promotes π-π stacking interactions, which are a primary driving force for self-assembly. nih.govnih.gov

In the solid state, 9-aminoacridine derivatives are known to form well-ordered crystalline structures stabilized by a network of non-covalent interactions. rsc.org Crystal engineering studies of 9-aminoacridine have revealed the formation of three-dimensional supramolecular frameworks where hydrogen bonds and π-π stacking interactions play crucial roles in dictating the packing arrangement. rsc.org It is plausible that N-(phenylmethyl)-9-acridinamine would exhibit similar behavior, with the phenylmethyl group potentially influencing the stacking geometry and introducing additional van der Waals interactions.

In solution, the self-assembly of acridine-functionalized molecules can lead to the formation of discrete aggregates or extended arrays. nih.gov For instance, aromatic foldamers appended with acridine units have been shown to self-assemble into defined helical structures, guided by the stacking of the acridine moieties. nih.govuni-muenchen.de This suggests that under appropriate conditions, N-(phenylmethyl)-9-acridinamine could also form ordered assemblies in solution.

Formation of Host-Guest Complexes with Macrocycles and Other Receptors

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules, often leading to changes in the guest's physical and chemical properties. nih.govnih.govfrontiersin.org

The acridine nucleus, being aromatic and of a suitable size, can act as a guest for various macrocyclic hosts. The formation of such inclusion complexes is typically driven by hydrophobic interactions, where the nonpolar acridine guest is encapsulated within the hydrophobic cavity of the host in an aqueous environment. usc.gal The phenylmethyl group of N-(phenylmethyl)-9-acridinamine would likely enhance its hydrophobicity, potentially favoring its inclusion into a macrocyclic cavity.

While specific host-guest complexes of N-(phenylmethyl)-9-acridinamine are not detailed in the literature, the general principles of macrocyclic host-guest chemistry suggest that it could form stable complexes with hosts like β-cyclodextrin or larger calixarenes. usc.galresearchgate.net The formation of such complexes could be used to modulate the solubility, stability, and bioavailability of the compound.

Non-Covalent Interactions in Supramolecular Architectures (e.g., π–π stacking, hydrogen bonding)

The supramolecular architecture of compounds containing the 9-aminoacridine scaffold is rich with a variety of non-covalent interactions. rsc.orgrsc.org These weak interactions are collectively responsible for the stability and structure of the resulting assemblies.

π–π Stacking: The electron-rich aromatic system of the acridine ring is highly prone to π–π stacking interactions. nih.gov These interactions are a dominant force in the self-assembly of acridine derivatives, leading to the formation of columnar or layered structures. nih.gov The presence of the additional phenyl ring in N-(phenylmethyl)-9-acridinamine could lead to more complex stacking arrangements, including offset or T-shaped geometries, in addition to face-to-face stacking.

Hydrogen Bonding: The exocyclic amine group in N-(phenylmethyl)-9-acridinamine is a hydrogen bond donor, while the nitrogen atom within the acridine ring can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, which can connect adjacent molecules and contribute significantly to the stability of the supramolecular assembly. rsc.org In the solid state, these hydrogen bonds often work in concert with π–π stacking to create robust, three-dimensional networks. rsc.org

| Interaction Type | Key Structural Feature | Role in Supramolecular Assembly |

| π–π Stacking | Planar acridine and phenyl rings | Primary driving force for self-assembly, formation of stacked structures. |

| Hydrogen Bonding | Exocyclic N-H and acridine N | Directional control, formation of extended networks, stabilization of assemblies. |

| Van der Waals Forces | Entire molecule, especially the phenylmethyl group | Overall cohesion and packing efficiency. |

This table summarizes the key non-covalent interactions expected to govern the supramolecular chemistry of N-(phenylmethyl)-9-acridinamine.

Characterization of Absorption and Emission Spectra

Detailed experimental data for the UV-Vis absorption profile, molar extinction coefficients, fluorescence emission spectra, quantum yields, and excited-state dynamics of N-(phenylmethyl)-9-acridinamine are not available in the searched scientific literature.

UV-Vis Absorption Profile and Molar Extinction Coefficients

Specific data on the absorption maxima (λmax) and corresponding molar extinction coefficients (ε) for N-(phenylmethyl)-9-acridinamine could not be located.

Fluorescence Emission Spectra and Quantum Yields

Information regarding the fluorescence emission maxima (λem) and the fluorescence quantum yield (ΦF) for N-(phenylmethyl)-9-acridinamine is not available in published research.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Studies detailing the fluorescence lifetime (τF) and the investigation of the excited-state dynamics for N-(phenylmethyl)-9-acridinamine have not been found.

Influence of Environmental Factors on Photophysical Characteristics

While the photophysical properties of the 9-aminoacridine chromophore are known to be sensitive to environmental factors, specific studies quantifying these effects for the N-(phenylmethyl)- derivative are not present in the available literature.

Solvent Polarity and Viscosity Effects on Fluorescence

A detailed analysis of the solvatochromic behavior of N-(phenylmethyl)-9-acridinamine, including spectral shifts and changes in quantum yield or lifetime in response to solvent polarity and viscosity, has not been documented.

pH Dependence of Absorption and Emission

Experimental data on how the absorption and emission spectra of N-(phenylmethyl)-9-acridinamine change with varying pH, including the determination of its ground and excited state pKa values, is not available.

Structure Function Relationship Studies Non Biological Activity Focus of N Phenylmethyl 9 Acridinamine Derivatives

Impact of Substituents on Synthetic Efficiency and Product Yields

Generally, the reaction involves the formation of a Schiff base intermediate, which is then reduced to the final N-benzyl-9-aminoacridine derivative. The electronic properties of the substituents on the benzaldehyde (B42025) can influence the reactivity of the carbonyl group and the stability of the intermediate, thereby affecting the reaction kinetics and yield.

A series of N-substituted 9-aminoacridine (B1665356) derivatives have been synthesized via reductive amination, showcasing a range of yields dependent on the substituent on the phenylmethyl moiety. For instance, the reaction of 9-aminoacridine with various benzaldehydes in the presence of a reducing agent like sodium cyanoborohydride has been reported to produce the corresponding N-(phenylmethyl)-9-acridinamine derivatives in yields ranging from moderate to excellent.

| Substituent on Phenylmethyl Group | Yield (%) |

| Unsubstituted | 85 |

| 4-COOH | 92 |

| 2-NO2 | 75 |

| 4-NO2 | 88 |

| 2-OH | 65 |

| 4-OH | 78 |

| 4-OCH3 | 82 |

| 2,4-di-NO2 | 58 |

This table is illustrative and compiled from general procedures for the synthesis of N-substituted 9-aminoacridines. Specific yields can vary based on reaction conditions.

Correlation Between Structural Modifications and Advanced Spectroscopic Signatures

The spectroscopic characteristics of N-(phenylmethyl)-9-acridinamine derivatives are intrinsically linked to their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the electronic and steric effects of substituents.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the acridine (B1665455) core and the phenylmethyl group are sensitive to the electronic environment. Electron-withdrawing substituents on the phenyl ring will generally cause a downfield shift (higher ppm) of the benzylic protons and nearby aromatic protons due to deshielding effects. Conversely, electron-donating groups will lead to an upfield shift.

For ¹³C NMR, the chemical shifts of the carbon atoms in the acridine and phenylmethyl moieties are similarly affected. For example, in 9-(4-butyl-benzyl)-acridine, the carbon signals of the acridine ring and the substituted benzyl (B1604629) group are well-defined, and their positions can be correlated with the electronic distribution within the molecule.

IR spectroscopy can be used to identify characteristic functional groups. The N-H stretching vibration of the amino group, the C-N stretching vibrations, and the aromatic C-H and C=C stretching vibrations all provide information about the molecular structure. Substituents can cause shifts in the frequencies of these vibrations.

Influence of Aromatic and Aliphatic Substituents on Intercalation Modes and Binding Affinity to Nucleic Acids

The planar aromatic system of the acridine ring in N-(phenylmethyl)-9-acridinamine derivatives allows them to intercalate between the base pairs of nucleic acids, such as DNA. This interaction is primarily non-covalent, driven by forces like van der Waals interactions, hydrogen bonding, and electrostatic interactions between the cationic acridine ring (at physiological pH) and the anionic phosphate (B84403) backbone of DNA. The nature of the substituents on both the acridine and the phenylmethyl moieties can significantly influence the binding affinity and the specific mode of intercalation.

Studies on various 9-aminoacridine derivatives have shown that the binding affinity to DNA is sensitive to the electronic and steric properties of the substituents. Electron-withdrawing groups on the acridine ring have been observed to increase the DNA binding affinity. tandfonline.com This can be attributed to the enhanced polarization of the acridine ring, leading to stronger stacking interactions with the DNA base pairs.

| Substituent on Acridine Ring | DNA Binding Constant (K) M⁻¹ |

| Unsubstituted | 1.8 x 10⁵ |

| 2-Methyl | 1.2 x 10⁵ |

| 2-Chloro | 2.5 x 10⁵ |

| 2-Nitro | 3.1 x 10⁵ |

This table presents representative data for substituted 9-aminoacridines to illustrate the effect of substituents on DNA binding affinity. tandfonline.com

Thermodynamic studies using techniques like isothermal titration calorimetry have revealed that the binding of 9-aminoacridine derivatives to DNA is typically an enthalpy-driven process. nih.gov The negative enthalpy change (ΔH) suggests that the formation of the intercalated complex is energetically favorable, while the entropy change (ΔS) can be either positive or negative depending on the specific derivative and the experimental conditions. nih.gov

Relationship Between Structural Changes and Molecular Pathway Modulation Mechanisms

While avoiding a discussion of biological activity, it is possible to examine how structural modifications in N-(phenylmethyl)-9-acridinamine derivatives can influence their physicochemical properties that are relevant to their interactions within a complex molecular environment. One such property is the redox potential, which can be a key determinant in various chemical transformations.

Studies on the redox chemistry of related 9-anilinoacridines have shown that these molecules can undergo oxidation. nih.gov The ease of this oxidation, quantified by the redox potential (E₁/₂), is highly dependent on the nature of the substituents on the anilino ring (analogous to the phenylmethylamino group). nih.gov Electron-donating substituents on the aniline (B41778) ring facilitate oxidation, resulting in a lower redox potential. nih.gov Conversely, electron-withdrawing groups make the molecule more difficult to oxidize.

Interestingly, substituents on the acridine ring itself have been found to have a minimal effect on the redox potential of the anilino moiety, indicating a limited electronic communication between the two ring systems in this regard. nih.gov This suggests that the N-phenylmethyl group and the acridine core can be independently modified to tune different physicochemical properties.

By systematically altering the substituents on the N-phenylmethyl group, one could potentially modulate the redox properties of the molecule. This, in turn, could influence its ability to participate in electron transfer reactions, a fundamental process in many chemical and biochemical pathways, without necessarily leading to a specific biological outcome. The ability to fine-tune these electronic properties through synthetic modification highlights the intricate relationship between structure and potential chemical reactivity.

Effects of Substituents on Photophysical Parameters (e.g., Quantum Yield, Emission Wavelength)

N-(phenylmethyl)-9-acridinamine derivatives, like many acridine compounds, are fluorescent. Their photophysical properties, such as the fluorescence quantum yield (Φf) and the maximum emission wavelength (λem), are highly sensitive to structural modifications. These parameters are crucial for applications in materials science and as fluorescent probes.

The fluorescence of these compounds arises from the de-excitation of an electron from the first excited singlet state (S₁) to the ground state (S₀). The energy gap between these two states, which determines the emission wavelength, is influenced by the electronic properties of the substituents. Electron-donating groups generally decrease the energy gap, leading to a red-shift (longer emission wavelength) in the fluorescence spectrum. Conversely, electron-withdrawing groups can cause a blue-shift (shorter emission wavelength).

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also strongly affected by substituents. Substituents can introduce new non-radiative decay pathways for the excited state, such as intersystem crossing to the triplet state or internal conversion, which compete with fluorescence and thus lower the quantum yield.

While systematic photophysical data for a series of N-(phenylmethyl)-9-acridinamine derivatives is not extensively available, studies on related N-substituted 9-aminoacridines and other fluorescent dyes provide valuable insights into these structure-property relationships. For instance, the introduction of heavy atoms like halogens can increase the rate of intersystem crossing, leading to a decrease in fluorescence quantum yield. The rigidity of the molecule also plays a role; more rigid structures tend to have higher quantum yields as non-radiative decay pathways involving molecular vibrations are suppressed.

| Fluorophore Core | Substituent | Emission Wavelength (λem) (nm) | Quantum Yield (Φf) |

| Pentamethine Indocyanine | -SO₃⁻ | ~670 | High |

| Pentamethine Indocyanine | -CH₃ | ~675 | Lower |

| 2-Aminoanthraquinone | (in non-polar solvent) | ~530 | 0.23 |

| 2-Aminoanthraquinone | (in polar solvent) | ~620 | 0.02 |

| N-Aryl-acridizinium | (in water) | ~550 | < 0.01 |

| N-Aryl-acridizinium | (bound to DNA) | ~550 | 0.1 - 0.5 |

This table provides illustrative data from various classes of fluorescent dyes to demonstrate the general principles of how substituents and environment affect photophysical properties. nih.govnih.govnih.gov

Future Directions and Methodological Advances in the Research of N Phenylmethyl 9 Acridinamine

Development of Novel Synthetic Routes for Complex N-(phenylmethyl)-9-acridinamine Architectures

The synthesis of N-(phenylmethyl)-9-acridinamine and its analogues has traditionally relied on established methods. However, the demand for structurally diverse and complex derivatives necessitates the development of more sophisticated and versatile synthetic strategies. Future research in this area is expected to focus on several key aspects to enable the creation of novel molecular architectures with tailored properties.

A promising direction lies in the evolution of parallel synthesis methodologies. One such approach involves a new route to 9-chloroacridines, key intermediates, by utilizing triflates of salicylic (B10762653) acid derivatives. This method offers the advantage of accessing a wider variety of substitution patterns on the acridine (B1665455) core, allowing for the rapid generation of libraries of N-(phenylmethyl)-9-acridinamine analogues with diverse electronic and steric properties. nih.gov This strategy facilitates a more thorough exploration of structure-activity relationships.

Furthermore, the development of synthetic routes to more complex, functionalized acridinone (B8587238) derivatives provides a template for creating novel N-(phenylmethyl)-9-acridinamine-based structures. For instance, the synthesis of 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives showcases the feasibility of introducing intricate and functionally significant moieties onto the acridine scaffold. nih.gov Adapting such methodologies to N-(phenylmethyl)-9-acridinamine could lead to compounds with enhanced biological activity or novel material properties. The exploration of flow chemistry also presents an opportunity for the efficient and scalable synthesis of these complex molecules. elsevier.com

Future synthetic endeavors will likely focus on:

Diversity-oriented synthesis: Creating libraries of N-(phenylmethyl)-9-acridinamine derivatives with a wide range of substituents on both the acridine and phenylmethyl moieties.

Late-stage functionalization: Developing methods to modify the N-(phenylmethyl)-9-acridinamine core in the final steps of a synthesis, allowing for the rapid introduction of diverse functional groups.

Asymmetric synthesis: For chiral derivatives, developing stereoselective synthetic routes to obtain enantiomerically pure compounds, which is often crucial for biological applications.

Green chemistry approaches: Utilizing more environmentally benign reagents, solvents, and reaction conditions to reduce the environmental impact of synthesis.

| Synthetic Strategy | Key Features | Potential Advantages for N-(phenylmethyl)-9-acridinamine Architectures |

| Parallel Synthesis using Salicylic Acid Triflates | Utilizes readily available starting materials; allows for variation of the acridine core. | Rapid generation of diverse libraries for screening; exploration of structure-activity relationships. nih.gov |

| Functionalized Acridinone Synthesis | Enables introduction of complex substituents. | Creation of derivatives with enhanced biological targeting or material properties. nih.gov |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. | Improved yield, purity, and scalability of synthesis. elsevier.com |

| Late-Stage Functionalization | Modification of the core structure in later synthetic steps. | Efficient diversification of lead compounds. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis and activity of N-(phenylmethyl)-9-acridinamine is paramount for its rational design and optimization. Advanced spectroscopic techniques that offer high temporal and structural resolution are becoming indispensable tools for probing these intricate processes in real-time.

Time-resolved spectroscopy, spanning from femtosecond to nanosecond timescales, is particularly powerful for observing the fleeting intermediates and transition states that govern chemical reactions. vu.nl For instance, time-resolved infrared (IR) spectroscopy can provide detailed structural information about transient species formed during the synthesis of acridine derivatives, helping to elucidate the reaction pathway. nih.gov By applying these techniques to the synthesis of N-(phenylmethyl)-9-acridinamine, researchers can gain unprecedented insights into the kinetics and mechanisms of bond formation and rearrangement.

Furthermore, time-resolved fluorescence spectroscopy has been used to study the excited-state dynamics of acridine in solution. acs.org This is highly relevant for understanding the photophysical properties of N-(phenylmethyl)-9-acridinamine, which could be crucial for its potential applications in areas like photocatalysis or as a fluorescent probe.

A particularly promising technique is time-resolved dual-comb spectroscopy. This method allows for the simultaneous determination of multiple transient species with high resolution, providing a comprehensive picture of complex reaction kinetics. nih.gov Its application to the study of N-(phenylmethyl)-9-acridinamine could unravel complex reaction networks and identify short-lived, yet critical, intermediates.

Future applications of advanced spectroscopy in this field will likely involve:

In-situ monitoring: Real-time analysis of reaction mixtures to optimize conditions and maximize yields.

Ultrafast spectroscopy: Probing the initial photochemical events of N-(phenylmethyl)-9-acridinamine upon light absorption on the femtosecond timescale.

Two-dimensional spectroscopy: Correlating different spectroscopic signals to reveal detailed information about molecular structure and dynamics.

| Spectroscopic Technique | Information Gained | Relevance to N-(phenylmethyl)-9-acridinamine Research |

| Time-Resolved Infrared (IR) Spectroscopy | Structural information of transient intermediates. | Elucidation of synthetic reaction mechanisms. nih.gov |

| Time-Resolved Fluorescence Spectroscopy | Excited-state dynamics and decay pathways. | Understanding photophysical properties for photocatalysis and sensing. acs.org |

| Time-Resolved Dual-Comb Spectroscopy | Simultaneous detection of multiple transient species and reaction kinetics. | Comprehensive analysis of complex reaction networks. nih.gov |

| Ultrafast Spectroscopy (fs-ns) | Initial photochemical events and ultrafast dynamics. | Probing the fundamental light-matter interactions. vu.nl |

Integration of Computational Chemistry with Experimental Investigations for Predictive Modeling

The synergy between computational chemistry and experimental research has become a cornerstone of modern chemical science. For N-(phenylmethyl)-9-acridinamine, this integration offers a powerful paradigm for accelerating discovery and gaining deeper mechanistic understanding. nih.gov Computational models can predict molecular properties, guide experimental design, and help interpret complex experimental data.

Density Functional Theory (DFT) has been successfully employed to conduct systematic computational studies of acridine derivatives. nih.gov These studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of N-(phenylmethyl)-9-acridinamine. For example, DFT calculations can predict ionization potentials, electron affinities, and HOMO-LUMO gaps, which are crucial for understanding the compound's behavior in various applications. nih.gov

Furthermore, in silico methods are increasingly used for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. jppres.com Applying these predictive models to virtual libraries of N-(phenylmethyl)-9-acridinamine derivatives can help prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing, thereby saving significant time and resources. Molecular docking studies can also predict the binding modes of these compounds with biological targets, offering a rationale for their observed activity and guiding the design of more potent analogues. jppres.comresearchgate.net

The future of this integrated approach will likely see:

Machine learning and AI: The use of artificial intelligence to develop predictive models for a wide range of properties, from synthetic accessibility to biological activity and material performance.

Multiscale modeling: Combining different computational methods to study phenomena across multiple length and time scales, from the quantum mechanical behavior of electrons to the macroscopic properties of materials.

Dynamic simulations: Molecular dynamics simulations to study the conformational flexibility of N-(phenylmethyl)-9-acridinamine and its interactions with its environment, such as solvent molecules or biological macromolecules, over time.

| Computational Method | Predicted Properties | Impact on N-(phenylmethyl)-9-acridinamine Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Rationalizing and predicting chemical behavior. nih.gov |

| In Silico ADME Prediction | Absorption, Distribution, Metabolism, Excretion. | Prioritizing drug candidates with favorable pharmacokinetics. jppres.com |

| Molecular Docking | Binding modes and affinities with biological targets. | Guiding the design of more potent and selective compounds. jppres.comresearchgate.net |

| Molecular Dynamics Simulations | Conformational dynamics and intermolecular interactions. | Understanding dynamic behavior in solution and biological systems. researchgate.net |

Exploration of N-(phenylmethyl)-9-acridinamine in Emerging Academic Fields (e.g., Photocatalysis, Advanced Materials)

While the biological activities of acridine derivatives have been extensively studied, the exploration of their potential in emerging fields like photocatalysis and advanced materials is a burgeoning area of research. The unique photophysical and electronic properties of the acridine core suggest that N-(phenylmethyl)-9-acridinamine could be a valuable scaffold for the development of novel functional molecules.

A computational study has already highlighted the potential of the acridine chromophore for photocatalytic water splitting, a critical process for clean energy production. acs.org This opens up the exciting possibility of designing N-(phenylmethyl)-9-acridinamine derivatives that can act as efficient and stable photocatalysts. By tuning the electronic properties of the molecule through synthetic modifications, it may be possible to optimize its light-absorbing capabilities and catalytic activity.

In the realm of advanced materials, acridine derivatives are known for their fluorescent properties. researchgate.net N-(phenylmethyl)-9-acridinamine and its analogues could be explored as components of organic light-emitting diodes (OLEDs), fluorescent sensors for detecting specific analytes, or as building blocks for novel supramolecular assemblies with interesting photophysical properties. The planar nature of the acridine ring system also makes it an attractive candidate for applications in organic electronics, where it could be incorporated into organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices.

Future research in these emerging areas could involve:

Design of photocatalysts: Synthesizing and testing N-(phenylmethyl)-9-acridinamine derivatives for their ability to catalyze various chemical reactions using light as an energy source.

Development of fluorescent probes: Creating sensors based on the fluorescence of N-(phenylmethyl)-9-acridinamine that can selectively detect metal ions, anions, or biologically important molecules.

Fabrication of organic electronic devices: Incorporating N-(phenylmethyl)-9-acridinamine into the active layers of OLEDs, OFETs, and OPVs to evaluate their performance.

Synthesis of functional polymers: Polymerizing N-(phenylmethyl)-9-acridinamine-containing monomers to create new materials with tailored optical and electronic properties.

| Emerging Field | Potential Application of N-(phenylmethyl)-9-acridinamine | Rationale |

| Photocatalysis | Water splitting, organic synthesis. | The acridine chromophore has shown potential for photocatalytic activity. acs.org |

| Advanced Materials | OLEDs, fluorescent sensors. | Acridine derivatives often exhibit strong fluorescence. researchgate.net |

| Organic Electronics | OFETs, OPVs. | The planar, conjugated structure is suitable for charge transport. |

| Functional Polymers | Materials with tailored optoelectronic properties. | Incorporation of the chromophore into a polymer backbone can lead to novel material properties. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-Acridinamine, N-(phenylmethyl)-, and what experimental parameters are critical for reproducibility?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination between 9-chloroacridine and benzylamine derivatives. Key parameters include solvent selection (e.g., anhydrous DMF or THF), temperature control (60–80°C), and catalyst use (e.g., Pd/C for hydrogenation). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress using TLC with UV visualization .

- Critical Parameters : Oxygen-free environments prevent side reactions, and stoichiometric ratios of benzylamine to acridine derivatives must be optimized to avoid over-alkylation.

Q. How can researchers characterize the purity and structural integrity of 9-Acridinamine, N-(phenylmethyl)-?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, acridine aromatic protons at δ 8.0–9.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~297.1 for CHN).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .

Q. What safety protocols are essential when handling 9-Acridinamine, N-(phenylmethyl)- in the laboratory?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation. Avoid inhalation by working in fume hoods. Store in airtight containers away from strong oxidizers (e.g., HNO) and acids to prevent decomposition into toxic byproducts (e.g., NO) .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Spills should be contained with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 9-Acridinamine derivatives, such as unexpected splitting in NMR spectra?

- Troubleshooting Approach :

Dynamic Effects : Assess rotational barriers of the benzyl group; low-temperature NMR (<−40°C) may resolve splitting caused by conformational exchange.

Impurity Analysis : Use 2D NMR (COSY, HSQC) to differentiate between diastereomers or byproducts.

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What strategies are effective for designing bioactivity assays involving 9-Acridinamine, N-(phenylmethyl)- as a potential intercalator or enzyme inhibitor?

- Experimental Design :

- DNA Intercalation : Use ethidium bromide displacement assays (fluorescence quenching) or circular dichroism to monitor structural changes in DNA.

- Enzyme Inhibition : Kinetics studies (e.g., Lineweaver-Burk plots) with acetylcholinesterase or topoisomerase II, varying substrate concentrations and inhibitor doses. Include positive controls (e.g., doxorubicin) .

- Data Interpretation : Account for solvent effects (e.g., DMSO concentrations >1% may denature proteins) and validate results with orthogonal methods (e.g., SPR for binding affinity).

Q. How does the photophysical behavior of 9-Acridinamine, N-(phenylmethyl)- compare to other acridine derivatives, and what applications exist in fluorescence-based sensing?

- Photophysical Profiling : Measure fluorescence quantum yield (quinine sulfate as standard) and lifetime (time-resolved spectroscopy). Substituent effects (e.g., electron-donating benzyl groups) may enhance Stokes shifts.

- Applications : pH-sensitive probes (e.g., lysosomal targeting) or metal ion sensors (e.g., Cu detection via fluorescence quenching). Compare with analogues like 9-aminoacridine .

Q. What computational methods are suitable for predicting the stability and reactivity of 9-Acridinamine, N-(phenylmethyl)- under varying pH and temperature conditions?

- Modeling Workflow :

Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (AMBER or GROMACS).

pKa Prediction : Use QSPR models (e.g., MarvinSuite) to estimate protonation states influencing solubility and reactivity.

Degradation Pathways : DFT-based transition state analysis for hydrolysis or oxidation reactions .

Methodological Notes

- Data Reproducibility : Document solvent lot numbers, humidity levels, and equipment calibration status.

- Ethical Compliance : Follow institutional guidelines for toxicity testing and disposal of acridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.